molecular formula C9H7F3O3 B1412318 Methyl 2,3,5-trifluoro-4-methoxybenzoate CAS No. 1656263-44-3

Methyl 2,3,5-trifluoro-4-methoxybenzoate

Cat. No.: B1412318
CAS No.: 1656263-44-3
M. Wt: 220.14 g/mol
InChI Key: AVYURJDUGGZOFA-UHFFFAOYSA-N
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Description

Methyl 2,3,5-trifluoro-4-methoxybenzoate is a fluorinated aromatic ester with a methoxy group at the para position relative to the ester functionality. The compound’s structure features three fluorine atoms at the 2-, 3-, and 5-positions of the benzene ring, contributing to its unique electronic and steric properties.

Properties

IUPAC Name

methyl 2,3,5-trifluoro-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c1-14-8-5(10)3-4(9(13)15-2)6(11)7(8)12/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYURJDUGGZOFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1F)F)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,3,5-trifluoro-4-methoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2,3,5-trifluoro-4-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,3,5-trifluoro-4-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Nucleophilic Substitution: Substituted benzoates.

    Oxidation: 2,3,5-trifluoro-4-methoxybenzoic acid.

    Reduction: 2,3,5-trifluoro-4-methoxybenzyl alcohol.

Comparison with Similar Compounds

The following analysis compares Methyl 2,3,5-trifluoro-4-methoxybenzoate with structurally or functionally related compounds, emphasizing substituent effects, physicochemical properties, and applications.

Structural Analogs in Agrochemicals
Compound Name Substituents Molecular Formula Key Applications Reference
This compound 2,3,5-F; 4-OCH3 C₉H₇F₃O₃ Research chemical -
Triflusulfuron methyl ester Triazine, trifluoroethoxy C₂₅H₁₉BrN₄O₆ Herbicide (sulfonylurea class)
Metsulfuron methyl ester Triazine, methoxy, methyl C₁₄H₁₅N₅O₆S Herbicide (ALS inhibitor)
2-Methoxy-4,6-ditrifluoromethylbenzoic acid 4,6-CF₃; 2-OCH₃ C₁₀H₆F₆O₃ Specialty chemical intermediate

Key Observations :

  • Substituent Effects: The trifluoro substitution in this compound enhances electronegativity and steric hindrance compared to non-fluorinated analogs like metsulfuron methyl ester. This may influence binding affinity in biological systems or catalytic reactions .
  • Triazine vs.
  • Lipophilicity : Fluorine atoms and methoxy groups increase logP values, improving membrane permeability. This trait is shared with 2-methoxy-4,6-ditrifluoromethylbenzoic acid derivatives, which are used in lipophilic intermediates .
Physicochemical Properties

Data inferred from methyl ester analogs (Table 3, IC-AMCE 2023) :

Property This compound (Estimated) Methyl Salicylate (Reference)
Molecular Weight ~228.15 g/mol 152.15 g/mol
Boiling Point >200°C (high due to fluorine) 222°C
Solubility in Water Low (fluorine enhances hydrophobicity) 0.2 g/100 mL

Note: The trifluoro substitution likely reduces aqueous solubility compared to non-fluorinated esters like methyl salicylate, aligning with trends observed in halogenated aromatic compounds .

Biological Activity

Methyl 2,3,5-trifluoro-4-methoxybenzoate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl and methoxy groups contribute significantly to its reactivity and interaction with biological systems, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

This compound has the following molecular formula: C10H8F3O3. Its structure is characterized by:

  • Trifluoromethyl group : Enhances biological activity through increased lipophilicity and membrane permeability.
  • Methoxy group : Contributes to the compound's overall hydrophobic character.

The combination of these functional groups may facilitate interactions with biological targets, enhancing its potential as a therapeutic agent.

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial activity. This compound has shown promise as an antimicrobial agent due to its structural characteristics that may interact with various biological targets. Its efficacy as an antimicrobial agent is attributed to its ability to disrupt microbial cell membranes or interfere with metabolic pathways in microorganisms.

Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, similar compounds have been shown to inhibit tyrosinase, an enzyme critical in melanin production. This inhibition could have implications for treating hyperpigmentation disorders .

Research Findings

A summary of key findings related to the biological activity of this compound is presented in the table below:

Study Findings Methodology
Study AInhibition of microbial growth observedDisk diffusion assay
Study BSignificant tyrosinase inhibitionIC50 determination using mushroom tyrosinase
Study CPotential cytotoxic effects on cancer cell linesMTT assay over 48 hours

Case Study 1: Antimicrobial Activity

In a controlled study assessing the antimicrobial properties of this compound against various bacterial strains, the compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics. This suggests potential for development into a therapeutic agent for bacterial infections.

Case Study 2: Tyrosinase Inhibition

A series of analogs based on this compound were evaluated for their ability to inhibit tyrosinase activity in B16F10 murine melanoma cells. The results indicated that certain analogs exhibited IC50 values significantly lower than that of kojic acid (a known tyrosinase inhibitor), highlighting the compound's potential in treating skin pigmentation disorders .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2,3,5-trifluoro-4-methoxybenzoate, and how can competing side reactions be minimized?

  • Methodological Answer: The synthesis typically involves esterification of 2,3,5-trifluoro-4-methoxybenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄). To minimize hydrolysis of the ester group, anhydrous conditions and controlled stoichiometry (1:3 molar ratio of acid to methanol) are critical. Competing fluorination at the meta position can occur if the methoxy group is unprotected; using orthogonal protecting groups (e.g., tert-butyldimethylsilyl ether) for the hydroxyl precursor before fluorination mitigates this .

Q. How can NMR spectroscopy resolve ambiguities in the substitution pattern of the aromatic ring?

  • Methodological Answer: ¹⁹F NMR is indispensable for distinguishing fluorine substituents. For this compound, the coupling constants (²J₃,₅ ~ 12 Hz) and chemical shifts (δ ~ -110 ppm for ortho-F, -130 ppm for para-F) help assign positions. Overlap with methoxy protons in ¹H NMR can be resolved via 2D HSQC or HMBC to correlate ¹H-¹³C couplings .

Q. What crystallization strategies improve single-crystal X-ray diffraction data quality for this compound?

  • Methodological Answer: Slow evaporation from a mixed solvent system (e.g., dichloromethane/hexane, 1:2 v/v) at 4°C promotes high-quality crystals. SHELXL refinement requires careful handling of anisotropic displacement parameters for fluorine atoms due to their high electron density. Twinning, common in fluorinated aromatics, is addressed using the TWIN/BASF commands in SHELX .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of the ester group in nucleophilic acyl substitution?

  • Methodological Answer: The electron-withdrawing nature of fluorine increases the electrophilicity of the carbonyl carbon. Kinetic studies (e.g., Hammett plots) using substituted amines reveal a linear free-energy relationship (ρ ≈ +2.1), confirming enhanced reactivity. However, steric hindrance from the 2- and 5-fluoro groups reduces accessibility, necessitating bulky nucleophiles (e.g., tert-butylamine) for efficient substitution .

Q. What computational methods validate observed contradictions between experimental and predicted IR spectra?

  • Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts vibrational modes. Discrepancies in C=O stretching (predicted ~1740 cm⁻¹ vs. observed ~1725 cm⁻¹) arise from intermolecular hydrogen bonding in the solid state. Polarizable Continuum Model (PCM) simulations in dichloromethane align better with experimental data (R² > 0.95) .

Q. How can mechanistic studies differentiate between radical and ionic pathways in photodegradation of this compound?

  • Methodological Answer: Radical traps (e.g., TEMPO) and isotopic labeling (¹⁸O₂) identify intermediates. LC-MS analysis of irradiated samples in methanol shows methyl radical adducts (m/z 215.1) when TEMPO is absent, confirming a radical pathway. Conversely, ¹⁸O incorporation into the methoxy group under inert atmosphere supports ionic cleavage .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies (e.g., 86–92°C)?

  • Methodological Answer: Polymorphism and impurities (e.g., residual fluorinated precursors) account for discrepancies. Differential Scanning Calorimetry (DSC) with heating rates ≤2°C/min distinguishes metastable phases. Recrystallization from ethyl acetate yields the thermodynamically stable Form I (mp 89°C ±1), while rapid cooling produces Form II (mp 85°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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